4-[3-(1-Piperidinyl)propoxy]aniline
Description
4-[3-(1-Piperidinyl)propoxy]aniline is an aniline derivative featuring a benzene ring substituted with an amino (-NH₂) group and a 3-(piperidin-1-yl)propoxy chain at the para position. This compound is synthesized via reductive amination protocols, as described in multiple studies targeting N-type calcium channel inhibitors . Key characterization data include:
- Synthesis: General Procedure 2b (KI, K₂CO₃, piperidine, dry acetonitrile) yields quantitative conversion .
- Spectroscopy: Distinct ¹H NMR signals for the piperidine protons (δ 2.40–2.60 ppm) and propoxy chain (δ 3.40–4.10 ppm), confirmed by ¹³C NMR and HRMS .
- Applications: Primarily investigated for its role in blocking N-type calcium channels, which are therapeutic targets for neuropathic pain and cardiovascular disorders .
Properties
IUPAC Name |
4-(3-piperidin-1-ylpropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPJHTWQKBBFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-Piperidinyl)propoxy]aniline typically involves the reaction of 4-chloroaniline with 3-(1-piperidinyl)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1-Piperidinyl)propoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines from the reduction of nitro groups.
Substitution: Halogenated or nitrated derivatives of the aniline moiety
Scientific Research Applications
4-[3-(1-Piperidinyl)propoxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(1-Piperidinyl)propoxy]aniline involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes.
Comparison with Similar Compounds
Variations in the Amine Substituent
Replacing piperidine with other amines alters steric bulk, hydrogen-bonding capacity, and lipophilicity:
Impact :
Variations in the Phenoxy Substituent
Electron-withdrawing or donating groups on the phenoxy ring modulate electronic properties and target affinity:
Variations in the Linker Structure
Modifying the propoxy chain length or substituents affects conformational flexibility:
Sulfonamide Analogues
Replacing the aniline group with sulfonamide introduces hydrogen-bond acceptors:
| Compound Name (Source) | Core Structure | Key Data |
|---|---|---|
| 42 () | Sulfonamide | 85% yield; ¹H NMR δ 7.80–7.90 (SO₂NH) |
Impact : Sulfonamide derivatives exhibit improved water solubility and altered binding kinetics due to the sulfonyl group’s electronegativity .
Data Table: Comparative Analysis of Analogues
Biological Activity
4-[3-(1-Piperidinyl)propoxy]aniline is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure
The compound this compound features a piperidine group linked to an aniline via a propoxy chain. This unique structure may contribute to its interaction with various biological targets, influencing its activity in different biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Receptor Inhibition : It has been identified as an inhibitor of certain receptors, which may have implications in treating various conditions such as neurological disorders.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are still required to confirm efficacy and mechanisms.
- Anticancer Potential : The compound has been explored for its anticancer properties, showing promise in inhibiting tumor growth in specific models.
The mechanisms through which this compound exerts its biological effects are complex and involve several pathways:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly histamine receptors, influencing neurotransmission and potentially affecting cognitive functions .
- Cellular Signaling : It is believed to modulate key signaling pathways involved in cell proliferation and apoptosis, which are critical in cancer biology.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound. Below is a summary of significant findings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
